molecular formula C8H6N2O2S B13915178 Methyl thiazolo[5,4-c]pyridine-2-carboxylate

Methyl thiazolo[5,4-c]pyridine-2-carboxylate

Cat. No.: B13915178
M. Wt: 194.21 g/mol
InChI Key: ABEKCRYFOWJZAL-UHFFFAOYSA-N
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Description

Methyl thiazolo[5,4-c]pyridine-2-carboxylate is an organic compound that belongs to the class of thiazole derivatives. Thiazole is a core structural motif present in a wide range of natural products and synthetic compounds, known for their diverse biological activities. The combination of thiazole and pyridine into a single scaffold creates a unique structure that has attracted significant interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl thiazolo[5,4-c]pyridine-2-carboxylate typically involves the cyclization of thiazole and pyridine derivatives. One common method is the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization with a suitable reagent to form the thiazolo[5,4-c]pyridine core . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl thiazolo[5,4-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

Methyl thiazolo[5,4-c]pyridine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl thiazolo[5,4-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the aggregation factor of human platelets or act as a fibrinogenic receptor antagonist .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole-pyridine scaffold but differ in the position of the nitrogen atom in the pyridine ring.

    Thiazolo[4,5-b]pyridines: Another class of thiazole-pyridine derivatives with different structural arrangements.

Uniqueness

Methyl thiazolo[5,4-c]pyridine-2-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl [1,3]thiazolo[5,4-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-12-8(11)7-10-5-2-3-9-4-6(5)13-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEKCRYFOWJZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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